

# GPR139 in the Central Nervous System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-63533054 |           |  |  |  |
| Cat. No.:            | B15608150    | Get Quote |  |  |  |

An In-depth Examination of the Orphan Receptor's Function, Signaling, and Therapeutic Potential

### Introduction

GPR139 is a Class A orphan G protein-coupled receptor (GPCR) that is highly conserved across vertebrate species, suggesting a fundamental role in neurophysiology.[1][2] Its expression is almost exclusively confined to the central nervous system (CNS), with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2][3] Initially identified in 2002, GPR139 has garnered significant interest as a potential therapeutic target for a range of neuropsychiatric and behavioral disorders, including schizophrenia, substance abuse, and mood disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of GPR139 function in the CNS, focusing on its signaling pathways, pharmacology, and the experimental methodologies used to elucidate its role.

# **Localization in the Central Nervous System**

The distinct expression pattern of GPR139 within the CNS provides crucial clues to its function. In multiple vertebrate models, including humans, rats, and mice, GPR139 mRNA is most prominently expressed in the medial habenula and the striatum (caudate putamen).[1][3][4] Other areas with notable expression include the hypothalamus, lateral septum, zona incerta, and pituitary gland.[3][5] This localization places GPR139 in key circuits involved in the regulation of movement, motivation, reward, and responses to stress and negative stimuli.[2][6] Studies have also shown co-expression of GPR139 with the Dopamine D2 Receptor (DRD2) in



several brain regions, including the ventral tegmental area (VTA), substantia nigra, and caudate putamen, suggesting a functional interaction between these two receptors.[4]

# **Signaling Pathways**

GPR139 primarily signals through the Gq/11 family of G proteins.[3][5][7] Upon activation, GPR139 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum and the activation of Protein Kinase C (PKC).[8] While Gq/11 is the primary pathway, some studies suggest that GPR139 may also couple to Gi/o and Gs proteins under certain conditions, indicating a potential for signaling promiscuity.[1][2][7]

The activation of the Gq/11 pathway by GPR139 has been shown to functionally oppose the signaling of Gi/o-coupled receptors, such as the  $\mu$ -opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][9][10] For instance, GPR139 activation can counteract MOR-mediated inhibition of adenylyl cyclase (AC) and G protein-coupled inwardly rectifying potassium (GIRK) channels.[9][11] This functional antagonism is a key aspect of GPR139's role in modulating neuronal activity and behavior.



Click to download full resolution via product page

**Caption:** GPR139 primarily signals via the Gq/11 pathway.

# **Pharmacology and Ligands**







While GPR139 is still classified as an orphan receptor, several endogenous and synthetic ligands have been identified.

Endogenous Ligands: The essential amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) are considered putative endogenous agonists for GPR139.[2][5][12] They activate the receptor with EC $_{50}$  values in the 30-300  $\mu$ M range, which is consistent with their physiological concentrations in the brain.[2][5][12] This suggests that GPR139 may function as a sensor for the metabolic state of the brain.[5][12] Additionally, some neuropeptides, including adrenocorticotropic hormone (ACTH) and  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), have been shown to activate GPR139, albeit at higher concentrations.[3][5]

Synthetic Ligands: A number of potent and selective synthetic agonists and antagonists have been developed, which are crucial tools for studying GPR139's function.[1][13] Compounds like JNJ-63533054 have been instrumental in both in vitro and in vivo studies.[1][14]

### **Quantitative Data for GPR139 Ligands**



| Ligand                   | Туре       | Species | Assay                   | EC50 / IC50 /<br>Kı / Kə | Reference(s   |
|--------------------------|------------|---------|-------------------------|--------------------------|---------------|
| Endogenous<br>Agonists   |            |         |                         |                          |               |
| L-Tryptophan             | Agonist    | Human   | Calcium<br>Mobilization | 30-300 μΜ                | [2][4][5]     |
| L-<br>Phenylalanin<br>e  | Agonist    | Human   | Calcium<br>Mobilization | 30-300 μΜ                | [2][4][5]     |
| Synthetic<br>Agonists    |            |         |                         |                          |               |
| JNJ-<br>63533054         | Agonist    | Human   | Calcium<br>Mobilization | 16 nM                    | [1][3][9][15] |
| JNJ-<br>63533054         | Agonist    | Human   | GTPyS<br>Binding        | 17 nM                    | [1]           |
| JNJ-<br>63533054         | Agonist    | Rat     | Calcium<br>Mobilization | 63 nM                    | [1][15]       |
| JNJ-<br>63533054         | Agonist    | Mouse   | Calcium<br>Mobilization | 28 nM                    | [1][15]       |
| Compound<br>1a           | Agonist    | Human   | Calcium<br>Mobilization | ~39 nM                   | [8]           |
| Synthetic<br>Antagonists |            |         |                         |                          |               |
| JNJ-3792165              | Antagonist | Human   | Calcium<br>Mobilization | 130 nM                   | [2]           |
| NCRW0005-<br>F05         | Antagonist | Human   | Calcium<br>Mobilization | 210 nM                   | [2]           |
| Radioligand<br>Binding   |            |         |                         |                          |               |



| [ <sup>3</sup> H]JNJ-<br>63533054 | Agonist<br>Radioligand | Human | Saturation<br>Binding | K <sub>e</sub> = 10 nM | [1] |
|-----------------------------------|------------------------|-------|-----------------------|------------------------|-----|
| [ <sup>3</sup> H]JNJ-<br>63533054 | Agonist<br>Radioligand | Rat   | Saturation<br>Binding | K∍ = 32 nM             | [1] |
| [³H]JNJ-<br>63533054              | Agonist<br>Radioligand | Mouse | Saturation<br>Binding | K <sub>ə</sub> = 23 nM | [1] |

# Physiological Functions and Therapeutic Potential

The unique localization and signaling properties of GPR139 implicate it in several key CNS functions and disease states.

- Modulation of Opioid and Dopamine Systems: GPR139 acts as a negative regulator of the μopioid and dopamine D2 receptor systems.[1][6] GPR139 knockout mice exhibit increased
  sensitivity to morphine, including enhanced reward and analgesia, and fewer withdrawal
  symptoms.[14] The administration of a GPR139 agonist can reduce morphine analgesia and
  self-administration.[14] This anti-opioid function presents a novel strategy for developing
  safer opioid pain therapies.[14] Similarly, GPR139 can inhibit D2R signaling, and D2R
  antagonists like haloperidol can reverse some behavioral deficits in GPR139 knockout mice.
  [6]
- Neuropsychiatric Disorders: Dysregulation of GPR139 is strongly linked to schizophrenia-like symptoms.[6][15][16] Mice lacking GPR139 display a range of behavioral abnormalities, including hyperactivity, stereotypy, anxiety, social deficits, and a complete loss of prepulse inhibition (a key endophenotype of schizophrenia).[6][15][16][17] These findings highlight GPR139 agonists as potential novel antipsychotics.[18]
- Motor Control and Motivation: Given its high expression in the striatum and its interaction
  with the dopaminergic system, GPR139 is implicated in the control of movement and
  motivated behaviors.[2][5][6] GPR139 knockout mice show impairments in motor control and
  balance in some tests.[5]
- Sleep and Metabolism: Expression in the hypothalamus suggests a role in regulating sleep and energy homeostasis.[1][5] Pharmacological activation of GPR139 in rats has been shown to increase non-REM sleep, while knockout mice exhibit reduced REM sleep.[19]



# **Key Experimental Protocols**

Understanding the function of GPR139 relies on a variety of specialized in vitro and in vivo experimental techniques.

# **In Vitro: Calcium Mobilization Assay**

This is the primary functional assay used to measure GPR139 activation via the Gq/11 pathway.

Principle: Cells (commonly HEK293 or CHO) are engineered to express GPR139. These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding to GPR139, the Gq/11 pathway is activated, leading to a release of intracellular calcium. This causes a significant increase in the fluorescence of the dye, which can be measured in real-time using a fluorescence plate reader (like a FLIPR).[20]

#### Detailed Methodology:

- Cell Culture and Transfection: HEK293 or CHO cells are cultured in appropriate media. Cells
  are transiently or stably transfected with a plasmid encoding the human GPR139 receptor.
  For receptors that do not naturally couple strongly to Gq, co-transfection with a promiscuous
  G protein like Gα16 can be used to force a calcium signal.[21]
- Cell Plating: Transfected cells are plated into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 45-60 minutes at 37°C.[21][22]
- Compound Addition and Measurement: The plate is placed in a fluorescence plate reader.
   Baseline fluorescence is measured before the automated addition of test compounds (agonists or antagonists).
- Data Acquisition: Fluorescence intensity is monitored continuously for several minutes following compound addition. An increase in fluorescence indicates receptor activation.

# Foundational & Exploratory





• Data Analysis: The change in fluorescence (peak response minus baseline) is calculated. For agonists, data is plotted as a concentration-response curve to determine EC<sub>50</sub> values. For antagonists, cells are pre-incubated with the antagonist before adding a known agonist, and the inhibition is used to calculate IC<sub>50</sub> values.[21]



#### Calcium Mobilization Assay Workflow



Click to download full resolution via product page

**Caption:** Workflow for a typical GPR139 calcium mobilization assay.



# In Vitro: [35S]GTPyS Binding Assay

This functional assay directly measures G protein activation following receptor stimulation.

Principle: In the inactive state, a G protein is bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the G $\alpha$  subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [ $^{35}$ S]GTP $\gamma$ S, which binds to activated G $\alpha$  subunits. The amount of incorporated radioactivity is proportional to the level of G protein activation and can be quantified.

#### **Detailed Methodology:**

- Membrane Preparation: Cells expressing GPR139 are harvested and homogenized. Cell membranes are isolated by centrifugation.
- Assay Buffer: The assay is performed in a buffer containing MgCl<sub>2</sub>, NaCl, and a specific concentration of GDP, which are critical for regulating G protein activity.[23]
- Incubation: Membranes are incubated with the test compound (agonist) and a low concentration of [35S]GTPγS at room temperature for 30-60 minutes.[24]
- Termination and Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPyS to be washed away. [25]
- Detection: Scintillation fluid is added to the dried filter plate, and the amount of bound [35S]GTPyS is measured using a scintillation counter.
- Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Data are used to generate concentration-response curves and calculate EC<sub>50</sub> and E<sub>max</sub> values.[25]

# In Situ Hybridization (ISH)

This technique is used to visualize the specific location of GPR139 mRNA expression within brain tissue.



Principle: A labeled nucleic acid probe (RNA or DNA), which is complementary to the GPR139 mRNA sequence, is synthesized.[26] This probe is then hybridized to thin sections of brain tissue. The probe will bind specifically to the GPR139 mRNA. The label on the probe (e.g., digoxigenin (DIG) or a fluorescent tag) is then detected using an antibody conjugated to an enzyme (for colorimetric detection) or by fluorescence microscopy.[26][27]

#### Detailed Methodology:

- Probe Synthesis: A DIG-labeled antisense RNA probe complementary to GPR139 mRNA is synthesized via in vitro transcription from a linearized plasmid template. A sense probe is also created as a negative control.[27]
- Tissue Preparation: An animal is perfused, and the brain is dissected and fixed in 4% paraformaldehyde. The tissue is then cryoprotected in sucrose solution before being frozen and sectioned on a cryostat.[27]
- Pre-hybridization: Tissue sections on slides are permeabilized (e.g., with acetic acid or proteinase K) to allow probe entry and then incubated in a hybridization solution to block non-specific binding.[11]
- Hybridization: The labeled probe is diluted in the hybridization buffer and applied to the tissue sections. The slides are incubated overnight at a high temperature (e.g., 65°C) to allow the probe to bind to the target mRNA.[27]
- Washing: Slides are subjected to a series of high-stringency washes at elevated temperatures to remove any non-specifically bound probe.[11]
- Immunodetection: The slides are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
- Signal Development: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by AP into a colored precipitate, revealing the location of the GPR139 mRNA.
- Imaging: The slides are imaged using a microscope to visualize the anatomical distribution of the GPR139 transcript.

# In Vivo: Prepulse Inhibition (PPI) of Acoustic Startle

### Foundational & Exploratory





This behavioral test is a key measure of sensorimotor gating, a process that is deficient in schizophrenic patients. It is used to assess the schizophrenia-like phenotype in GPR139 knockout mice.

Principle: A strong acoustic stimulus (the "pulse," e.g., 120 dB) will elicit a startle reflex in a mouse. If a weaker, non-startling stimulus (the "prepulse," e.g., 74-90 dB) is presented shortly before the pulse, the startle reflex is normally inhibited.[14] This inhibition is known as PPI. Deficits in PPI reflect an inability to filter out sensory information.[10][14]

#### Detailed Methodology:

- Apparatus: The test is conducted in a startle chamber that isolates the animal from external noise and light. The chamber is equipped with a speaker to deliver acoustic stimuli and a sensor platform to measure the animal's startle response.[10]
- Acclimation: The mouse is placed in the chamber and allowed to acclimate for a 5-minute period with constant background white noise (e.g., 70 dB).[28]
- Test Session: The session consists of a series of different trial types presented in a pseudorandom order:[10]
  - Pulse-alone trials: The 120 dB startle stimulus is presented alone.
  - Prepulse-alone trials: The prepulse stimuli (e.g., 74, 78, 82 dB) are presented alone to ensure they do not elicit a startle response themselves.
  - Prepulse-plus-pulse trials: A prepulse stimulus is followed by the 120 dB pulse.
  - No-stimulus trials: Only the background noise is present.
- Data Recording: The startle response (V<sub>max</sub>, maximum response) is recorded for each trial.
   [10]
- Data Analysis: The percentage of prepulse inhibition is calculated for each prepulse intensity using the following formula:[16] %PPI = 100 [ (Startle Response on Prepulse+Pulse Trial) / (Startle Response on Pulse-Alone Trial) ] \* 100



### **Conclusion and Future Directions**

GPR139 has emerged as a critical regulator of key neuromodulatory systems in the CNS, including the opioid and dopaminergic pathways. Its exclusive expression in the brain and its involvement in the pathophysiology of schizophrenia and substance use disorders make it a highly attractive target for novel drug development. While significant progress has been made in identifying ligands and elucidating its primary signaling pathway, further research is needed. Key future directions include the definitive identification of its endogenous signaling molecule under various physiological conditions, a deeper understanding of its potential for biased agonism and interaction with other G protein pathways, and the progression of selective GPR139 modulators into clinical trials for neuropsychiatric disorders. The continued application of the detailed experimental protocols outlined in this guide will be essential for unlocking the full therapeutic potential of this ancient and important receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact [frontiersin.org]
- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 8. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 14. Pre-pulse Inhibition [augusta.edu]
- 15. JNJ-63533054 | GPR139 agonist | Probechem Biochemicals [probechem.com]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Identification of a novel scaffold for a small molecule GPR139 receptor agonist PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mutagenesis of GPR139 reveals ways to create gain or loss of function receptors PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 26. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Assessing Prepulse Inhibition of Startle in Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR139 in the Central Nervous System: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608150#gpr139-function-in-the-central-nervous-system]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com